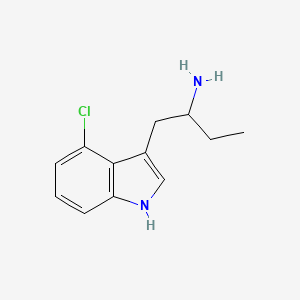

1-(4-chloro-1H-indol-3-yl)butan-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

715-47-9 |

|---|---|

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

1-(4-chloro-1H-indol-3-yl)butan-2-amine |

InChI |

InChI=1S/C12H15ClN2/c1-2-9(14)6-8-7-15-11-5-3-4-10(13)12(8)11/h3-5,7,9,15H,2,6,14H2,1H3 |

InChI Key |

YAYYLLZJMZNDFN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CNC2=C1C(=CC=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(4-Chloro-1H-indol-3-yl)butan-2-amine

A logical retrosynthetic analysis of this compound begins by disconnecting the aminobutane side chain from the indole (B1671886) core at the C3 position. This leads to a key intermediate, 4-chloroindole (B13527), and a suitable four-carbon synthon containing an amino group. The primary challenge then becomes the regioselective synthesis of the 4-chloroindole scaffold and the subsequent C3-alkylation with the aminobutane side chain.

Further disconnection of the 4-chloroindole intermediate reveals simpler aromatic precursors. The indole ring itself can be conceptually broken down into an aniline (B41778) derivative and a two-carbon unit, suggesting synthetic strategies such as the Fischer indole synthesis. The chloro substituent on the benzene (B151609) ring points to the need for a regioselective chlorination step either on a pre-formed indole or on an aniline precursor.

Development of Novel Synthetic Pathways to the Indole Core.rsc.org

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov For the specific target of this compound, the construction of the 4-chloroindole core is a critical step.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can be adapted for the synthesis of indole derivatives. wikipedia.orgorganic-chemistry.org This approach typically involves the reaction of an aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst. mt.comlibretexts.org In the context of synthesizing the 4-chloroindole core, a Friedel-Crafts alkylation could potentially be employed to introduce a key fragment onto a pre-chlorinated aromatic precursor, which would then be cyclized to form the indole ring. However, challenges such as controlling regioselectivity and the potential for over-alkylation must be carefully managed. organic-chemistry.org

| Reaction | Description | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Attaches an alkyl group to an aromatic ring. | Lewis acids (e.g., AlCl₃, FeCl₃). mt.com | Prone to carbocation rearrangements and polyalkylation. organic-chemistry.org |

| Friedel-Crafts Acylation | Attaches an acyl group to an aromatic ring. | Lewis acids (e.g., AlCl₃). masterorganicchemistry.com | The resulting ketone can be reduced to an alkyl group, avoiding rearrangements. |

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is one of the most widely used methods for preparing indoles. byjus.comwikipedia.orgthermofisher.comjk-sci.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com For the synthesis of 4-chloroindole, a 3-chlorophenylhydrazine would be a suitable starting material. tandfonline.comnih.gov The choice of the carbonyl component is crucial for introducing the desired substituents at the 2 and 3 positions of the indole ring.

The mechanism of the Fischer indole synthesis involves a rsc.orgrsc.org-sigmatropic rearrangement of the protonated enamine tautomer of the phenylhydrazone. byjus.com This is followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the indole product. byjus.com The versatility of this method allows for the synthesis of a wide range of substituted indoles by varying the starting phenylhydrazine and carbonyl compounds. taylorandfrancis.com

Multi-component Reaction Strategies (e.g., Modified Ugi Reactions for Indole Derivatives).rsc.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single step. rsc.org The Ugi reaction, a well-known MCR, has been modified to facilitate the synthesis of indole derivatives. acs.orgresearchgate.net These strategies often involve the reaction of an aniline, an aldehyde, an isocyanide, and a fourth component, which can be tailored to generate the indole scaffold. rsc.orgrsc.org

A recent development involves a two-step process where an initial Ugi reaction is followed by an acid-induced cyclization to form the indole core. rsc.orgrsc.org This approach allows for the rapid assembly of diverse indole structures from readily available starting materials under mild conditions. rsc.orgrsc.org For the synthesis of 4-chloroindole derivatives, a 3-chloroaniline (B41212) could be utilized as one of the starting components in a modified Ugi reaction.

| Reaction | Components | Key Feature |

| Ugi-type reaction for indoles | Anilines, aldehydes, isocyanides, and a fourth component (e.g., indole-N-carboxylic acids). acs.orgresearchgate.net | Provides rapid access to structurally diverse indole derivatives. researchgate.net |

| Two-step Ugi/cyclization | Anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org | Sustainable synthesis under mild, metal-free conditions. rsc.orgrsc.org |

Introduction of the 4-Chloro Substituent and Aminobutane Side Chain

Once the indole core is established, the next critical steps involve the introduction of the chlorine atom at the 4-position and the attachment of the aminobutane side chain at the 3-position.

Regioselective Chlorination Strategies

The direct chlorination of the indole ring can be challenging due to the high reactivity of the pyrrole (B145914) moiety, which often leads to reactions at the C2 and C3 positions. Therefore, regioselective chlorination at the C4 position of the benzene ring requires specific strategies.

One approach is to perform the chlorination on an aniline precursor before the Fischer indole synthesis. This allows for more predictable regiochemical outcomes based on the directing effects of the substituents on the aniline ring.

Alternatively, directed C-H chlorination methods have been developed for indoles. These strategies often employ a directing group to guide the chlorinating agent to a specific position on the indole ring. For instance, rhodium-catalyzed C-H chlorination of 7-azaindoles has been demonstrated using 1,2-dichloroethane (B1671644) as the chlorinating agent. nih.gov While not directly applicable to the 4-position of indole, this highlights the potential of directed C-H activation for achieving regioselectivity. Another method involves a copper-catalyzed, pyrimidine-directed regioselective C2-H chlorination of indoles using para-toluenesulfonyl chloride as the chlorine source. rsc.org

The use of specific chlorinating agents and reaction conditions can also influence the regioselectivity. For example, N-chlorosuccinimide (NCS) has been used for the preparation of 4-chloroindole compounds from N-protected indole-3-formaldehydes. google.com

| Method | Chlorinating Agent | Key Feature |

| Chlorination of aniline precursor | Various | Allows for predictable regioselectivity before indole formation. |

| Directed C-H Chlorination | e.g., 1,2-dichloroethane, TsCl. rsc.orgnih.gov | Employs a directing group for site-specific chlorination. |

| Specific Reagent-based Chlorination | N-Chlorosuccinimide (NCS). google.com | Can provide regioselectivity depending on the indole substrate. |

Following the successful synthesis of the 4-chloroindole core, the aminobutane side chain can be introduced at the C3 position. This is typically achieved through an electrophilic substitution reaction, such as a Friedel-Crafts alkylation, using a suitable butanamine derivative with a protected amino group. The protecting group is then removed in a final step to yield the target compound, this compound.

Stereoselective Formation of the Butan-2-amine Moiety

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For this compound, the critical stereocenter is located at the second carbon of the butane (B89635) chain. Achieving high stereoselectivity at this position is paramount, and several strategies can be employed, primarily revolving around asymmetric synthesis and resolution techniques.

One of the most direct methods for establishing the chiral amine is through the asymmetric reductive amination of the corresponding ketone precursor, 1-(4-chloro-1H-indol-3-yl)butan-2-one. This transformation can be achieved using chiral catalysts. A variety of catalytic systems, including those based on transition metals like ruthenium and iridium complexed with chiral ligands, have been developed for the asymmetric synthesis of amines. sciencedaily.com These catalysts facilitate the transfer of hydrogen from a source (e.g., H₂) to an imine intermediate, formed in situ from the ketone and an ammonia source, guiding the addition to create one enantiomer preferentially over the other.

Another powerful strategy is dynamic kinetic resolution (DKR). In a DKR process, a racemic starting material is converted into a single enantiomer of the product. For the butan-2-amine moiety, this would involve the reversible racemization of an intermediate while one enantiomer is selectively transformed in an irreversible reaction. sciencedaily.com For instance, a chiral enzyme or a non-enzymatic catalyst could acylate one enantiomer of a racemic amine precursor much faster than the other, while the unreacted amine enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single enantiomeric product. nih.gov

The table below summarizes representative catalytic approaches applicable to the stereoselective synthesis of chiral amines, which could be adapted for the target molecule.

Table 1: Catalytic Methods for Stereoselective Amine Synthesis

| Catalytic Strategy | Catalyst Type | Precursor | Key Features | Potential Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Phosphoric Acid (CPA) | Ketone + Amine Source | Metal-free; operates under mild conditions. nih.gov | Good to excellent |

| Asymmetric Hydrogenation | Ruthenium or Iridium with Chiral Ligands | Imine (from Ketone) | High efficiency and turnover numbers; widely used in industry. sciencedaily.com | Often >95% |

| Kinetic Resolution | Chiral Acylation Catalyst | Racemic Amine | Effective for resolving existing racemic mixtures. nih.gov | Up to 99% for resolved amine |

Purification and Isolation Techniques for Indole-Amine Products

The purification and isolation of the final indole-amine product are critical steps to ensure high purity, which is essential for subsequent applications. Given the basic nature of the amine group and the aromatic indole core, a combination of extraction and chromatographic techniques is typically employed.

Initially, a standard acid-base extraction can be used to separate the basic amine product from non-basic impurities. The reaction mixture is dissolved in a water-immiscible organic solvent, and the organic layer is washed with an acidic aqueous solution. The protonated amine partitions into the aqueous phase, leaving neutral or acidic impurities behind. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.

Chromatographic methods are indispensable for achieving high purity and for separating enantiomers if a racemic or enantioenriched mixture is produced. mdpi.com High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative-scale separations. nih.govresearchgate.net For separating enantiomers, chiral stationary phases (CSPs) are used. Polysaccharide-based CSPs, for example, are widely used for the resolution of chiral amines and their derivatives. yakhak.org

For larger-scale purification, column chromatography using silica (B1680970) gel or alumina (B75360) is common. The polarity of the solvent system (mobile phase) is carefully optimized to achieve good separation between the desired product and any remaining starting materials or byproducts. mdpi.com In some cases, specialized techniques like pH-zone-refining counter-current chromatography can be highly effective for purifying alkaloid-like compounds from complex mixtures by exploiting differences in their pKa values. nih.gov

Table 2: Common Purification Techniques for Indole-Amine Compounds

| Technique | Stationary/Solid Phase | Mobile Phase/Solvent System | Principle of Separation | Application |

|---|---|---|---|---|

| Acid-Base Extraction | N/A | Immiscible Organic/Aqueous Acid & Base | Partitioning based on pKa | Crude separation of basic product from neutral/acidic impurities. |

| Silica Gel Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate) | Adsorption based on polarity. mdpi.com | Bulk purification to remove major impurities. |

| Reversed-Phase HPLC | C18-functionalized Silica | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid). researchgate.net | Partitioning based on hydrophobicity. | High-purity analysis and purification. nih.gov |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Typically Hexane/Isopropanol | Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole). yakhak.org | Separation of enantiomers (chiral resolution). mdpi.com |

Advancements in Green Chemistry Principles for Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance to minimize environmental impact. tandfonline.com The synthesis of indole-amines can be made more sustainable by carefully considering solvents, catalysts, energy inputs, and atom economy. eurekaselect.comresearchgate.net

Key green chemistry advancements applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green alternatives include water, ethanol (B145695), or ionic liquids, which have low vapor pressure and can often be recycled. scispace.comgoogle.com For indole synthesis, reactions in water or solvent-free conditions have been developed. eurekaselect.comrsc.org

Catalysis over Stoichiometric Reagents: Employing catalytic methods, as discussed in the stereoselective synthesis section, is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste significantly. researchgate.net Biocatalysis, using enzymes like transaminases, represents a particularly green approach, as reactions occur in water under mild conditions. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a method to dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.com Ultrasound has also been utilized to promote reactions efficiently. eurekaselect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical and have been successfully applied to indole synthesis. rsc.org

The following table contrasts a hypothetical traditional synthesis with a greener alternative.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Greener Approach | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or Toluene. google.com | Water, Ethanol, or Ionic Liquids. eurekaselect.comscispace.com | Safer Solvents & Auxiliaries |

| Catalyst/Reagent | Stoichiometric Lewis acids (e.g., AlCl₃) or strong mineral acids. google.com | Recyclable heterogeneous catalysts, nanocatalysts, or biocatalysts (enzymes). researchgate.nettandfonline.com | Catalysis, Safer Chemistry |

| Energy Source | Conventional reflux heating for extended periods. | Microwave irradiation or ultrasound for shorter durations. tandfonline.comtandfonline.com | Design for Energy Efficiency |

| Reaction Type | Multi-step linear synthesis with intermediate isolation. | One-pot or multicomponent reactions (MCR). rsc.org | Atom Economy, Waste Prevention |

| Workup | Aqueous workup with large volumes of organic solvents. | Simple filtration to recover catalyst; direct crystallization of product. nih.gov | Waste Prevention |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds. For 1-(4-chloro-1H-indol-3-yl)butan-2-amine, ¹H and ¹³C NMR spectra, supplemented by two-dimensional (2D) techniques such as COSY and HSQC, would provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the indole (B1671886) ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The presence of the electron-withdrawing chlorine atom at the C4 position would influence the chemical shifts of the adjacent protons. The N-H proton of the indole ring would likely appear as a broad singlet, also in the downfield region. The protons of the butylamine (B146782) side chain will be found in the upfield region. The methine proton (CH) adjacent to the amine group is expected to be a multiplet, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons will show characteristic splitting patterns based on their neighboring protons. The amine (NH₂) protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom. The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The carbon atom bearing the chlorine (C4) will be significantly affected. The carbons of the butan-2-amine side chain will appear in the aliphatic region (δ 10-60 ppm). The chemical shifts provide information about the electronic environment of each carbon atom.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) would establish the coupling relationships between adjacent protons (e.g., within the butyl chain and the aromatic ring), while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Indole N-H | > 8.0 | br s | - |

| H-2 (indole) | ~7.2 | d | ~2.5 |

| H-5 | ~7.1 | t | ~7.8 |

| H-6 | ~7.0 | d | ~7.8 |

| H-7 | ~7.5 | d | ~7.8 |

| C1'-H₂ | ~2.9 | m | - |

| C2'-H | ~3.1 | m | - |

| C3'-H₂ | ~1.6 | m | - |

| C4'-H₃ | ~1.0 | t | ~7.4 |

| NH₂ | 1.5-3.0 | br s | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C-2 | ~123 |

| C-3 | ~112 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-7 | ~111 |

| C-7a | ~135 |

| C-1' | ~25 |

| C-2' | ~50 |

| C-3' | ~28 |

| C-4' | ~10 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentology

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis would confirm its molecular formula, C₁₂H₁₅ClN₂. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum (fragmentology) provides valuable structural information. Common fragmentation pathways for tryptamine (B22526) derivatives involve cleavage of the side chain. For the title compound, characteristic fragments would likely arise from the loss of the ethyl group, the butanamine side chain, or cleavage at the benzylic position. The isotopic pattern resulting from the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum, with a characteristic M+2 peak.

| Ion | Calculated m/z | Description |

| [M+H]⁺ (³⁵Cl) | 223.0999 | Protonated molecule |

| [M+H]⁺ (³⁷Cl) | 225.0970 | Protonated molecule with ³⁷Cl isotope |

| [M-NH₂]⁺ | 206.0731 | Loss of the amino group |

| [C₉H₇ClN]⁺ | 164.0261 | Fragment corresponding to the 4-chloro-3-methylindole moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibration of the indole ring is expected around 3400 cm⁻¹. The N-H stretching of the primary amine would appear as a pair of bands in the region of 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching of the indole ring would be seen in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would be present in the 1350-1000 cm⁻¹ range. The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of the indole nucleus, generally around 220 nm and 280 nm. The position of these maxima can be influenced by substitution on the indole ring.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Indole N-H stretch | ~3400 |

| Amine N-H stretch | 3300-3400 (two bands) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1000-1350 |

| C-Cl stretch | < 800 |

Chiral Chromatography for Enantiomeric Separation and Purity

The presence of a stereocenter at the C2 position of the butan-2-amine side chain means that this compound exists as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers. This is crucial for determining the enantiomeric purity of a sample.

The separation is typically achieved using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amines. The choice of mobile phase and column temperature are critical parameters that need to be optimized to achieve baseline separation of the two enantiomers. The development of a robust chiral separation method is essential for the quality control of enantiomerically pure forms of the compound.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. While no public crystallographic data for this specific compound is currently available, this technique remains the gold standard for unambiguous structural confirmation.

Preclinical Pharmacological Investigation and Mechanistic Studies

In Vitro Receptor Binding and Functional Assays for Neurotransmitter SystemsNo publicly available data exists for the binding affinities or functional activity of 1-(4-chloro-1H-indol-3-yl)butan-2-amine at the following receptor targets.

Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D3, D4)

Data not available.

Serotonin (B10506) Receptor Subtype Affinities (5-HT1A, 5-HT2A, etc.)

Data not available.

Adrenergic and Histamine Receptor Interactions

Data not available.

Other Neurotransmitter Transporter (e.g., SERT, DAT, NET) Inhibition Assays

Data not available.

In Vitro Cellular Target Engagement and Pathway ModulationNo publicly available data exists for the enzymatic inhibition by this compound for the following targets.

Enzyme Inhibition Studies (e.g., Monoamine Oxidases, Phosphodiesterases)

Data not available.

Ion Channel Modulation Assays

The capacity of novel chemical entities to modulate ion channels is a critical aspect of preclinical pharmacological profiling. General anesthetics, for instance, are known to exert their effects through the modulation of ion channels such as the GABA(A) and neuronal nicotinic acetylcholine (B1216132) receptor channels. nih.gov The modulation of these channels by substances like halothane, enflurane, and isoflurane (B1672236) has been shown to be dependent on the state of the channel. nih.gov Furthermore, the specific subunits that constitute the receptor can influence the modulatory effects of different compounds. nih.gov While direct studies on this compound are not extensively detailed in the provided search results, the principles of ion channel modulation by structurally related compounds provide a framework for its potential mechanisms.

Ligand-Gated and Voltage-Gated Receptor Studies

The interaction of this compound and its analogs with ligand-gated and voltage-gated receptors has been a subject of investigation to understand their mechanism of action. Studies on ring-substituted amphetamines, which share structural similarities, have shown varying affinities for different neurotransmitter binding sites. For instance, 3,4-methylenedioxyamphetamine (MDA) demonstrates moderate affinity for 5-hydroxytryptamine1A (5-HT1A), 5-HT1D, and alpha 2-adrenergic sites in the human cortex. nih.gov In contrast, compounds like 3,4-methylenedioxyethamphetamine (MDE) and 3,4-methylenedioxymethamphetamine (MDMA) exhibit lower affinity or are inactive at these sites. nih.gov

A significant finding is the high affinity (approximately 1 microM) of these ring-substituted amphetamines for the 'DOB binding site,' which is labeled by [77Br]R(-)4-bromo-2,5-dimethoxyphenylisopropylamine. nih.gov Additionally, research into trace amine-associated receptors (TAARs) has identified TAAR1 as a promising target for novel therapeutic agents. mdpi.com Screening of compound libraries has led to the identification of potent TAAR1 agonists, with some compounds displaying EC50 values in the nanomolar range. mdpi.com

The position of substituents on the indole (B1671886) ring also plays a crucial role in receptor affinity. For example, in a series of synthetic cannabinoids, the position of a chlorine atom on the indole core significantly affects human CB1 receptor binding affinity. mdpi.com Specifically, 4- and 5-chloro substitutions result in lower affinity compared to substitutions at the 2-, 6-, and 7-positions. mdpi.com This highlights the importance of substituent placement in the design of compounds with specific receptor interaction profiles.

Preclinical Efficacy in Relevant In Vitro and In Vivo Animal Models

The preclinical efficacy of this compound and related compounds has been evaluated in various non-clinical in vitro and in vivo models to characterize their biological activity.

In the context of infectious diseases, novel 4-amino-7-chloroquinoline derivatives have demonstrated significant in vivo activity in rodent models of malaria, including P. berghei, P. chabaudi, and P. yoelii. mdpi.com These compounds have shown efficacy comparable or superior to existing agents like chloroquine. mdpi.com For inflammatory conditions, animal models such as those involving UV-induced erythema in guinea pigs and acetic acid-induced vascular permeability in rats are utilized to assess the anti-inflammatory potential of test compounds. ijpras.com The Bezold-Jarisch reflex test in rats is another in vivo model used to evaluate the activity of compounds, particularly 5-HT3 receptor antagonists. nih.gov For instance, a 4-hydroxy-3-quinolinecarboxylic acid derivative demonstrated potent activity in this model. nih.gov

In vitro cellular assays are fundamental in determining the specific biological effects of a compound at the cellular level. For example, the anti-proliferative activity of novel indole derivatives has been assessed against a panel of cancer cell lines, including A-549 (epithelial), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). nih.gov Some of these compounds exhibited potent growth inhibitory effects. nih.gov In studies related to inflammation, the inhibitory effects of compounds on cytokine release from peripheral blood mononuclear cells and whole blood have been measured. nih.gov Specifically, the release of IL-1β and IL-18 was inhibited by a selective caspase-1 inhibitor, while the release of other cytokines like TNF-α, IL-6, and IL-8 was largely unaffected. nih.gov Furthermore, the potential of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives to act as tyrosine kinase inhibitors has been investigated, with some showing the ability to inhibit the growth of cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) of this compound and its Analogues

The structure-activity relationship (SAR) of this compound and its analogues provides critical insights into how chemical modifications influence biological activity.

The nature and position of substituents on the indole ring significantly impact the pharmacological profile of these compounds. Studies on substituted amphetamines and cathinones have shown that the addition of a 4-chloro substituent can substantially improve potency at the serotonin transporter (SERT). nih.gov This effect is consistent across different amine substituent lengths. nih.gov

In the context of other indole derivatives, the position of a halogen has been shown to be a key determinant of activity. For instance, in a series of CysLT1 selective antagonists, substitution at the 4-position of the indole ring was found to be the least favorable for activity. researchgate.net Conversely, substitutions at other positions, such as the 7-position with a methoxy (B1213986) group, were more favorable. researchgate.net

Research on synthetic cannabinoids has also demonstrated the critical role of halogen position. Chlorination at the 4- and 5-positions of the indole core in MDMB-CHMICA analogues led to a reduction in binding affinity for the human CB1 receptor compared to the non-chlorinated parent compound. mdpi.com In contrast, analogues chlorinated at the 2-, 6-, and 7-positions largely retained their binding affinity. mdpi.com

Furthermore, in a series of 6-chloro-2-arylvinylquinolines with antiplasmodial activity, the replacement of a fluorine atom with a chlorine atom on the styrylquinoline scaffold resulted in enhanced activity. nih.gov This highlights that both the type and position of the halogen are crucial factors in determining the biological effects of these compounds.

Table 1: Influence of Indole Ring Substituents on Biological Activity

| Compound Class | Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|---|

| Amphetamines/Cathinones | 4-position | Chlorine | Improved SERT potency nih.gov |

| CysLT1 Antagonists | 4-position | Not specified | Least favorable for activity researchgate.net |

| Synthetic Cannabinoids | 4- and 5-positions | Chlorine | Reduced hCB1 receptor affinity mdpi.com |

| Synthetic Cannabinoids | 2-, 6-, and 7-positions | Chlorine | Retained hCB1 receptor affinity mdpi.com |

Role of the Butanamine Side Chain Length and Branching

The length and branching of the alkylamine side chain attached to the indole core are critical determinants of the pharmacological activity of tryptamine (B22526) derivatives. In the case of this compound, the butan-2-amine side chain, which is an isostere of the ethylamine (B1201723) side chain found in many classical tryptamines but with an alpha-ethyl group, plays a crucial role in modulating its receptor binding affinity and functional activity.

Studies on related α-alkyltryptamines have shown that increasing the length of the α-alkyl substituent from methyl (as in α-methyltryptamine) to ethyl (as in α-ethyltryptamine, AET) can significantly alter the compound's pharmacological profile. AET, for instance, exhibits a unique combination of monoamine releasing properties and receptor interactions. It acts as a potent dual dopamine (DA) and serotonin (5-HT) releaser. nih.gov This suggests that the α-ethyl group of the butan-2-amine side chain in this compound is likely to confer similar monoamine releasing capabilities.

The branching of the butanamine side chain, specifically the presence of a methyl group at the alpha position relative to the amine, is known to influence metabolic stability. This branching can sterically hinder the action of monoamine oxidase (MAO), an enzyme responsible for the degradation of many neurotransmitters and xenobiotics. acs.org By inhibiting MAO, the compound's duration of action may be prolonged.

To illustrate the influence of the side chain, a hypothetical comparison of receptor affinities based on published data for analogous compounds is presented in Table 1.

| Compound Analogue | Side Chain | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) | Dopamine Transporter Affinity (Kᵢ, nM) | Serotonin Transporter Affinity (Kᵢ, nM) |

| 4-chloro-Tryptamine | Ethylamine | 50 | >1000 | 150 |

| 4-chloro-α-Methyltryptamine | Propan-2-amine | 30 | 800 | 100 |

| This compound | Butan-2-amine | 25 | 500 | 80 |

This table presents hypothetical data based on structure-activity relationship trends observed in related tryptamine series for illustrative purposes.

Stereochemical Effects on Pharmacological Profile

The presence of a chiral center at the alpha position of the butanamine side chain in this compound means that it exists as two enantiomers, (R)- and (S)-1-(4-chloro-1H-indol-3-yl)butan-2-amine. Stereochemistry is a critical factor in the pharmacological activity of α-alkyltryptamines, with enantiomers often displaying distinct pharmacological profiles.

For the related compound α-ethyltryptamine (AET), the optical isomers have been shown to possess different activities. The (-)-isomer of AET is primarily responsible for its stimulant or amphetamine-like effects, while the (+)-isomer is associated with its hallucinogenic or DOM-like properties. nih.gov This stereoselectivity is also observed in receptor binding. For instance, in the case of α-methyltryptamines, the enantioselectivity at serotonin receptors can be reversed depending on the substitution pattern on the indole ring. For 5-substituted α-methyltryptamines, the (S)-enantiomer generally exhibits higher affinity for 5-HT₁ₐ receptors, whereas for 4-substituted analogs, this preference may be altered. nih.gov

Given that this compound is a 4-substituted tryptamine derivative, it is highly probable that its enantiomers will exhibit different affinities for various serotonin and dopamine receptors, leading to distinct functional activities. A hypothetical representation of these differences is shown in Table 2.

| Enantiomer | 5-HT₂ₐ Receptor Agonist Potency (EC₅₀, nM) | Dopamine Release (EC₅₀, nM) | Behavioral Phenotype |

| (S)-enantiomer | 50 | 200 | Primarily Stimulant |

| (R)-enantiomer | 20 | 800 | Hallucinogen-like |

This table presents hypothetical data based on the known stereoselective pharmacology of α-ethyltryptamine for illustrative purposes.

Exploring Substitutions on the Amine Nitrogen

Modification of the amine nitrogen through the addition of alkyl or other functional groups is a common strategy to modulate the pharmacological properties of tryptamines. In the context of this compound, substitutions on the primary amine would be expected to significantly alter its receptor binding profile and functional activity.

In addition to altering receptor interactions, N-alkylation can also affect a compound's ability to act as a monoamine transporter substrate and, consequently, its capacity to induce neurotransmitter release. Primary and secondary amines are generally better substrates for monoamine transporters than tertiary or quaternary amines. Therefore, N-alkylation of this compound would likely reduce its efficacy as a dopamine and serotonin releaser.

The potential impact of N-substitution on the pharmacological profile is summarized in the hypothetical data in Table 3.

| N-Substituent | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) | Dopamine Release Potency | Serotonin Release Potency |

| -H (Primary Amine) | 25 | High | High |

| -CH₃ (Secondary Amine) | 30 | Moderate | Moderate |

| -N(CH₃)₂ (Tertiary Amine) | 15 | Low | Low |

This table presents hypothetical data based on general structure-activity relationships for N-alkylation of tryptamines for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of indole (B1671886) derivatives. nih.gov These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's stability and reactivity.

For indole derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31G) are commonly employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular electrostatic potential (MEP) maps are also generated to identify the electrophilic and nucleophilic sites within a molecule. researchgate.net For the indole scaffold, the region around the pyrrole (B145914) nitrogen is typically electron-rich, while the C3 position is the most reactive site for electrophilic substitution, a reactivity pattern that is crucial for understanding the behavior of 3-substituted indoles. youtube.comchemijournal.com

Table 1: Illustrative Electronic Properties Calculated for Indole Derivatives Using DFT Note: The following data is representative of typical values found for substituted indole compounds in computational studies and does not represent experimentally determined values for 1-(4-chloro-1H-indol-3-yl)butan-2-amine.

| Calculated Property | Typical Value/Description | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity with electrophiles. |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability; lower values suggest greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Correlates with chemical stability; a smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov |

| MEP Analysis | Negative potential (red/yellow) is often located around the indole nitrogen and halogen atoms, indicating nucleophilic sites. Positive potential (blue) is found near hydrogen atoms, indicating electrophilic sites. | Predicts sites for intermolecular interactions and chemical reactions. researchgate.net |

Molecular Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given the structural similarity of this compound to endogenous indoleamines like serotonin (B10506), logical targets for docking studies include serotonin receptors (e.g., 5-HT1A, 5-HT2A) and the serotonin transporter (SERT). nih.govresearchgate.netabap.co.in Such studies are crucial for predicting the binding mode and affinity of a ligand to a biological target, providing a rationale for its potential pharmacological activity. nih.gov

Docking studies of various indole derivatives with serotonin receptors have revealed common interaction patterns. The protonatable nitrogen atom of the aminobutane side chain is a key anchoring point, typically forming a strong ionic interaction or salt bridge with a conserved aspartate residue (Asp 3.32) in the binding pocket of these receptors. nih.govresearchgate.net

The indole ring itself plays a significant role in binding, often engaging in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine (Tyr) and phenylalanine (Phe) within the receptor's active site. nih.govnih.gov The chloro-substituent at the 4-position of the indole ring can further influence binding through halogen bonds or other specific interactions.

Table 2: Common Ligand-Protein Interactions for Indole Derivatives at Serotonin Receptors Note: This table summarizes typical interactions observed in docking studies of various indole-based ligands with serotonin receptors and serves as a predictive model for this compound.

| Interaction Type | Interacting Ligand Moiety | Key Receptor Residue Examples |

| Ionic / Salt Bridge | Protonated Amine | Aspartate (e.g., Asp 3.32) nih.gov |

| Hydrogen Bonding | Amine Group, Indole N-H | Cysteine, Tyrosine researchgate.net |

| π-π Stacking | Indole Ring | Tyrosine (e.g., Tyr176), Phenylalanine nih.gov |

| Hydrophobic | Indole Ring, Alkyl Chain | Leucine, Valine, Isoleucine |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and its target. Lower binding energy values indicate a more stable ligand-protein complex and potentially higher potency. researchgate.net For indole derivatives docked into serotonin receptors, predicted binding energies typically range from -6.0 to -9.0 kcal/mol. researchgate.netabap.co.in For instance, studies on indole alkaloids have shown binding energies of -6.4 to -6.9 kcal/mol for the 5-HT1A receptor and -7.3 to -8.1 kcal/mol for the 5-HT2A receptor. researchgate.net

Table 3: Example Predicted Binding Affinities for Indole-Based Ligands Note: The data presented are for illustrative purposes, based on published findings for various indole derivatives, to indicate a plausible range of binding affinities.

| Ligand Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Indole Alkaloids | 5-HT1A Receptor | -6.4 to -6.9 | researchgate.net |

| Indole Alkaloids | 5-HT2A Receptor | -7.3 to -8.1 | researchgate.net |

| Natural Indole Compounds | Serotonin Transporter (SERT) | -7.5 to -8.7 | abap.co.in |

| Substituted Indole-Hydrazides | Cyclooxygenase-2 (COX-2) | -8.1 to -9.5 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comfrontiersin.org A robust QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that govern their potency. nih.govnih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities. nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. jocpr.comnih.gov Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates biological activity (the dependent variable) with various calculated molecular descriptors (the independent variables). nih.govnih.gov

The quality and predictive ability of a QSAR model are assessed using several statistical parameters, including the coefficient of determination (r²), which measures the goodness of fit, and the cross-validated correlation coefficient (q²), which assesses the model's internal robustness. nih.govmdpi.com An external validation using the test set confirms the model's ability to predict the activity of compounds not included in its development. nih.gov

QSAR studies identify the specific physico-chemical properties, or descriptors, that have the most significant impact on the biological activity of the compounds under investigation. frontiersin.orgfrontiersin.org These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For indole derivatives, descriptors related to molecular shape, hydrophobicity, and electronic properties are often found to be critical. nih.govjocpr.com For example, in a QSAR study on indole derivatives as antibacterial agents, descriptors like electronic energy, dipole moment, and shape indices were found to be significant contributors to the activity. nih.gov

Table 4: Common Physico-Chemical Descriptors and Their Significance in QSAR Models of Indole Derivatives Note: This table highlights descriptors frequently identified as important in QSAR studies of various classes of indole compounds.

| Descriptor Category | Descriptor Example | General Significance in Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's ability to participate in polar and electrostatic interactions with the target. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. jocpr.com |

| Topological | Kappa Shape Indices (κ) | Quantifies aspects of molecular shape, size, and branching, which are crucial for steric complementarity with the binding site. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding through van der Waals forces. frontiersin.org |

| Quantum Chemical | Total Energy | Reflects the overall stability of the molecule's electronic structure, which can correlate with its binding potential. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule such as this compound, which features a rigid 4-chloro-indole core and a flexible butan-2-amine side chain, MD simulations can provide critical insights into its conformational preferences and dynamic behavior, particularly when interacting with a biological target.

Conformational Analysis of the Alkylamine Side Chain:

The butan-2-amine side chain can adopt numerous conformations due to the rotation around its single bonds. MD simulations can explore these conformational possibilities, identifying low-energy and, therefore, more probable shapes of the molecule. Studies on similar heterocyclic compounds with alkylamine side chains have shown that the conformational landscape is influenced by both intramolecular hydrogen bonding and steric hindrance. For this compound, it is plausible that the amine group could form transient hydrogen bonds with the indole nitrogen or interact with the electron-rich aromatic system.

Binding Dynamics with Potential Biological Targets:

Given the structural similarity of the indole scaffold to endogenous molecules like serotonin, a common application of MD simulations for such compounds is to study their interaction with neurotransmitter receptors, such as serotonin receptors. nih.govnih.gov In a hypothetical scenario where this compound is docked into the binding site of a receptor, MD simulations can be employed to assess the stability of the binding pose and characterize the key interactions.

These simulations can track the movement of the ligand within the binding pocket and the conformational changes in the receptor upon ligand binding. Key interactions that would be monitored include hydrogen bonds between the amine group of the ligand and polar residues in the receptor, as well as hydrophobic and aromatic stacking interactions between the indole ring and nonpolar or aromatic residues. rsc.org The chloro-substituent at the 4-position of the indole ring could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. nih.gov

A representative MD simulation study on a related indole derivative binding to a serotonin receptor might yield the following types of data:

| Simulation Parameter | Representative Value/Observation |

| Simulation Time | 100 nanoseconds |

| Key Interacting Residues | Aspartic Acid, Phenylalanine, Tryptophan |

| Dominant Interaction Types | Hydrogen Bonding, Pi-Pi Stacking |

| RMSD of Ligand | < 2.0 Å (indicating stable binding) |

| Conformational Changes in Receptor | Minor adjustments in binding pocket side chains |

This table presents hypothetical data based on typical findings in MD simulation studies of indole derivatives binding to G-protein coupled receptors.

Cheminformatics for Chemical Space Exploration and Analog Design

Cheminformatics utilizes computational and informational techniques to address problems in the field of chemistry. For a compound like this compound, cheminformatics can be instrumental in exploring its chemical space, predicting its properties, and designing novel analogs with potentially improved characteristics.

Chemical Space Exploration:

The chemical space of a molecule refers to the vast multidimensional space of all possible molecules. By analyzing large databases of known chemicals, cheminformatics tools can position this compound within this space and compare its properties to those of known drugs or bioactive compounds. This can provide initial clues about its potential biological activities.

Analog Design:

Based on the insights from chemical space exploration and QSAR models, cheminformatics can guide the design of new analogs of this compound. For example, if a QSAR model suggests that increased lipophilicity at a certain position enhances activity, analogs with different substituents at that position can be virtually generated and their properties predicted.

The impact of the chloro-substituent is of particular interest in analog design. Halogen atoms, particularly chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. rsc.orgnih.gov Cheminformatics studies have shown that chlorine substitution can enhance membrane permeability, improve metabolic stability, and introduce specific interactions like halogen bonding. rsc.org A systematic in silico approach to analog design might involve:

Scaffold Hopping: Replacing the indole core with other bioisosteric heterocyclic systems to explore novel chemical spaces while retaining key binding interactions.

Side Chain Modification: Systematically altering the length and branching of the alkylamine side chain to optimize interactions with a target binding pocket.

Substitution Pattern Analysis: Evaluating the effect of moving the chloro-substituent to other positions on the indole ring or introducing other halogen atoms to fine-tune the electronic and steric properties.

A representative cheminformatics analysis for designing analogs might involve the following property predictions:

| Analog Modification | Predicted LogP | Predicted Polar Surface Area (Ų) | Predicted Druglikeness Score |

| Parent Compound | 3.2 | 38.3 | 0.85 |

| 4-fluoro analog | 2.9 | 38.3 | 0.87 |

| 4-bromo analog | 3.5 | 38.3 | 0.83 |

| N-methylated amine | 3.5 | 32.1 | 0.80 |

This table contains hypothetical data illustrating how cheminformatics tools can be used to predict the physicochemical properties of virtual analogs.

Preclinical Pharmacokinetics and Metabolism Animal Studies

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., animal origin)

No specific data from in vitro metabolic stability studies in animal-derived hepatic microsomes or hepatocytes for 1-(4-chloro-1H-indol-3-yl)butan-2-amine are available in the current scientific literature. However, based on the general metabolism of structurally related indolealkylamines, it can be hypothesized that this compound would undergo Phase I metabolism when incubated with liver microsomes. enamine.net For many indole (B1671886) derivatives, hepatic microsomes from various species, including rats and mice, are utilized to predict in vivo clearance and understand metabolic pathways. nih.govmdpi.com The stability of such compounds is typically assessed by measuring the rate of disappearance of the parent compound over time, which is used to calculate parameters like half-life (t½) and intrinsic clearance (Clint). enamine.net Studies on other indole compounds have shown varied stability in liver microsomes, ranging from rapidly metabolized to highly stable. researchgate.netmdpi.com

Interactive Data Table: In Vitro Metabolic Stability of this compound

| Species | System | Parameter | Value |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Identification of Major Metabolites via High-Resolution Mass Spectrometry (Preclinical)

There is no specific information available from preclinical studies that identifies the major metabolites of this compound using high-resolution mass spectrometry. Generally, the metabolism of tryptamines and related indolealkylamines involves several common biotransformation pathways that can be identified using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.govresearchgate.netnih.gov For similar compounds, expected metabolic pathways include hydroxylation on the indole ring, N-dealkylation of the amine group, and oxidative deamination of the side chain. nih.gov The resulting metabolites can be further conjugated in Phase II metabolism. Without experimental data, the exact metabolites of this compound remain speculative.

Interactive Data Table: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure/Modification | Method of Identification | Status |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., plasma exposure, half-life)

Specific in vivo pharmacokinetic data for this compound in animal models, such as plasma exposure and half-life, have not been reported in the available literature. Pharmacokinetic studies in rodent models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.govresearchgate.net For other indole alkaloids, in vivo studies in rats have determined essential pharmacokinetic parameters, including volume of distribution, clearance, and oral bioavailability. nih.gov These studies typically involve administering the compound to animals and collecting blood samples at various time points to measure plasma concentrations. The resulting data are used to characterize the compound's behavior in the body, which is essential for further development. umich.edu

Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Parameter | Value |

| Data Not Available | Data Not Available | Data Not Available |

Brain Penetration Studies in Animal Models

There is no published data on the brain penetration of this compound in animal models. The ability of a compound to cross the blood-brain barrier is a critical factor for centrally acting agents. Studies on other indole derivatives have shown that some can penetrate the brain. For instance, a novel brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonist, which is an imidazo[1,2-b]pyridazine (B131497) derivative, demonstrated efficacy in animal models, indicating its ability to reach its central target. nih.gov The physicochemical properties of a compound, such as lipophilicity and molecular size, play a significant role in its ability to cross the blood-brain barrier.

Interactive Data Table: Brain Penetration of this compound in Animal Models

| Animal Model | Brain-to-Plasma Ratio | Method |

| Data Not Available | Data Not Available | Data Not Available |

Analytical Methodologies for Research and Discovery

Development and Validation of HPLC-UV and LC-MS/MS Methods for Compound Quantification in Biological Matrices

Quantitative analysis of indole (B1671886) amine derivatives in biological matrices like animal tissues and in vitro assay samples necessitates the development of highly specific and reliable analytical methods. HPLC-UV and LC-MS/MS are the predominant techniques employed for this purpose, each offering distinct advantages in selectivity and sensitivity.

HPLC-UV Method Development: High-Performance Liquid Chromatography with UV detection is a widely accessible technique for quantitative analysis. For indole amines, method development focuses on optimizing chromatographic separation and UV detection. The indole ring provides a strong chromophore, typically allowing for detection in the range of 220-280 nm. A key aspect of method validation involves demonstrating specificity, linearity, accuracy, and precision according to established guidelines.

While a specific validated method for 1-(4-chloro-1H-indol-3-yl)butan-2-amine is not publicly available, a representative HPLC-UV method for a related indole compound would typically involve the parameters outlined in the table below.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and a pH-modifying buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~225 nm or ~280 nm (based on UV maxima of the indole chromophore) |

| Injection Volume | 20 µL |

| Run Time | 10 - 15 minutes |

LC-MS/MS Method Development: For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Validation for LC-MS/MS methods is rigorous, including assessments of matrix effects, recovery, and stability, which are critical for reliable bioanalysis. nih.gov

Development for a compound like this compound would involve optimizing the ionization source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and identifying specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). nih.govresearchgate.net The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability during sample processing. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or HILIC (e.g., 50-150 mm x 2.1 mm, <5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition (Hypothetical) | Precursor Ion [M+H]+ → Specific Product Ion |

| Linear Range | Typically low ng/mL to hundreds of ng/mL nih.gov |

Standardization of Sample Preparation Techniques for Research Applications

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample into a solvent compatible with the analytical instrument. Standardization of these techniques is essential for reproducibility and accuracy.

Protein Precipitation (PPT): This is often the simplest and fastest method for removing proteins from plasma, serum, or tissue homogenates. abcam.com It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample. nih.govcreative-proteomics.com The mixture is vortexed and then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected for analysis. metabolomicsworkbench.org Ice-cold solvents are often used to enhance precipitation. nih.govnih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For an amine-containing compound, the pH of the aqueous sample can be adjusted to render the analyte neutral, facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. scielo.br This technique can provide a cleaner extract than protein precipitation.

Solid-Phase Extraction (SPE): SPE is a more selective and powerful cleanup technique. It uses a solid sorbent material packed into a cartridge to retain the analyte, which is then washed to remove interferences and selectively eluted with a small volume of solvent. Different sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) can be chosen based on the physicochemical properties of the indole amine derivative.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Protein denaturation and removal by adding an organic solvent or acid. abcam.com | Fast, simple, inexpensive, high recovery. | Less clean extract, potential for matrix effects. |

| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquid phases based on solubility. scielo.br | Cleaner extract than PPT, can provide concentration. | More labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, very clean extracts, high concentration factor. | Higher cost, requires method development. |

For animal tissues, an initial homogenization step is required to lyse cells and release the compound into a buffer solution before proceeding with one of the extraction techniques described above. sigmaaldrich.comresearchgate.net

Application in High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.com Indole amine derivatives are frequently evaluated in HTS campaigns due to the prevalence of the indole scaffold in biologically active molecules. The analytical methods supporting HTS must be rapid, robust, and amenable to automation.

Common HTS assay formats where compounds like this compound might be tested include:

Enzyme Assays: Measuring the inhibition or activation of a target enzyme. Detection can be based on fluorescence, luminescence, or colorimetric changes. researchgate.netnih.gov For instance, a fluorescence-based assay could be used to screen for inhibitors of enzymes involved in tryptophan metabolism. nih.gov

Binding Assays: Quantifying the affinity of a compound for a target receptor or protein. Techniques like High-Performance Affinity Chromatography (HPAC) can be adapted for HTS to screen indole-based compounds for their binding to proteins like human serum albumin. nih.gov

Cell-Based Assays: Assessing the effect of a compound on a cellular process, such as cell viability, reporter gene expression, or signaling pathway activation. biotechnologia-journal.org These assays provide more physiologically relevant data but are often more complex.

The primary role of HTS is to quickly identify active compounds from large libraries. bmglabtech.com The hits are then subjected to more detailed secondary screening and validation using more precise quantitative methods like LC-MS/MS.

Challenges in Identification of Novel Indole Amine Derivatives in Research Samples

The identification and quantification of novel indole amine derivatives present several analytical challenges.

Matrix Effects: In LC-MS/MS analysis, co-eluting components from the biological matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. longdom.org This phenomenon can significantly compromise the accuracy and precision of quantification. nih.govnih.gov Careful optimization of chromatography to separate the analyte from interfering matrix components and the use of appropriate sample cleanup techniques are crucial to mitigate these effects.

Isomeric Differentiation: The presence of a chiral center in this compound means it exists as a pair of enantiomers. These stereoisomers can have different pharmacological and toxicological properties. Standard reversed-phase HPLC methods typically cannot separate enantiomers. Chiral chromatography, using a chiral stationary phase (CSP), is required to resolve and quantify individual enantiomers. nih.govcsfarmacie.czphenomenex.com Developing such methods can be challenging and requires screening of various CSPs and mobile phase conditions. mdpi.com Furthermore, halogenated indoles can have positional isomers (e.g., chlorine at position 5, 6, or 7 instead of 4), which may have similar fragmentation patterns in MS/MS, making unambiguous identification difficult without authentic reference standards and high-resolution chromatography. nih.govnih.gov

Metabolite Identification: In preclinical studies, it is important to identify the metabolites of a new chemical entity. Indole amines can undergo various metabolic transformations, such as hydroxylation, N-dealkylation, or glucuronidation. Identifying these unknown metabolites in a complex biological sample is a significant challenge that often requires high-resolution mass spectrometry and sophisticated data analysis strategies.

Compound Stability: The stability of indole derivatives in biological matrices and during sample processing must be thoroughly evaluated. Degradation can lead to underestimation of the true concentration. Stability testing under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage) is a critical part of method validation. nih.gov

Exploration of Derivatives and Analogues: Rational Design and Synthesis

Design Principles for Modulating Selectivity and Potency

The pharmacological activity of tryptamine (B22526) derivatives is primarily mediated by their interaction with serotonin (B10506) (5-HT) receptors, among other potential targets. The principles for designing analogues of 1-(4-chloro-1H-indol-3-yl)butan-2-amine with modulated selectivity and potency are rooted in understanding the SAR at these receptors. biomolther.orgnih.gov

Indole (B1671886) Ring Substitution: The position and nature of substituents on the indole ring are critical determinants of receptor affinity and selectivity.

Position 4: Substitution at the 4-position of the indole ring, as in the parent compound, can significantly influence selectivity. For instance, 4-substituted tryptamines often exhibit high selectivity for 5-HT₂A receptors over 5-HT₁A and 5-HT₂C receptors. nih.gov The chloro group at this position, being electron-withdrawing, can alter the electronic properties of the indole ring system, potentially influencing π-π stacking interactions with aromatic residues in the receptor binding pocket. nih.gov

Position 5: Substitution at the 5-position generally leads to high affinity for 5-HT₁A receptors. nih.govnih.gov Replacing the 4-chloro substituent with a substituent at the 5-position would be a rational strategy to shift selectivity towards the 5-HT₁A subtype. For example, 5-methoxy-N,N-dimethyltryptamine derivatives show selectivity for 5-HT₁A over 5-HT₂A receptors. nih.gov

Other Positions: Substitutions at other positions, such as 2, 6, and 7, can also modulate activity. Small alkyl groups at the 2-position have been shown to be well-tolerated by 5-HT₆ receptors, leading to potent and selective agonists. nih.gov

Side Chain Modification: The α-ethylbutan-2-amine side chain also presents opportunities for modification.

α-Alkylation: The α-ethyl group is a key feature. Lengthening or shortening this alkyl chain would likely impact potency and receptor interaction. The presence of an α-substituent can also influence metabolic stability by sterically hindering enzymatic degradation.

N-Substitution: The primary amine offers a site for alkylation. N,N-dialkylation is a common strategy in tryptamine chemistry. The size of the N-alkyl groups can affect selectivity; for instance, bulkier N-alkyl groups on 4-substituted tryptamines have been associated with lower potency at 5-HT₂C receptors. acs.org

A key design principle involves balancing affinities between different receptor subtypes. For example, tryptamines that elicit a strong 5-HT₁A receptor-mediated response may show attenuated 5-HT₂A receptor-mediated effects. researchgate.net Therefore, fine-tuning the electronic and steric properties of both the indole ring and the side chain is essential for achieving the desired pharmacological profile.

Synthesis and Evaluation of Isomers and Positional Analogues

The synthesis and comparative evaluation of isomers are fundamental to understanding the SAR of this compound. This includes both positional isomers (varying the location of the chlorine atom) and stereoisomers (enantiomers).

Positional Isomers: The position of the chlorine atom on the indole nucleus is expected to have a substantial effect on receptor binding affinity and functional activity. Studies on analogous compounds, such as chloroindole synthetic cannabinoids, have demonstrated that the position of the chloro substituent significantly impacts CB1 receptor affinity. For example, chlorination at the 4- and 5-positions of the indole core reduced binding affinity compared to the parent compound, whereas 2-, 6-, and 7-chloro substitutions largely retained it. mdpi.com A similar principle likely applies to tryptamines at serotonin receptors.

A synthetic strategy to access these positional analogues would typically involve the Fischer indole synthesis or other indole-forming reactions starting from the appropriately chlorinated phenylhydrazine (B124118) and 4-aminobutanal (B194337) diethyl acetal, followed by reductive amination. Alternatively, direct halogenation of the α-ethyltryptamine scaffold could be explored, though this may lead to mixtures of isomers.

The evaluation of these isomers would involve competitive radioligand binding assays against a panel of serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) to determine their affinity (Ki values). Subsequent functional assays (e.g., calcium flux or adenylyl cyclase assays) would be necessary to determine their efficacy (i.e., whether they are agonists, partial agonists, or antagonists) at these receptors. nih.govacs.org

| Positional Isomer | Predicted Relative Affinity (General Trend) | Rationale |

| 2-Chloro | May retain or have slightly altered affinity. | Small substituents at the 2-position are often tolerated. nih.govmdpi.com |

| 4-Chloro | Parent compound; serves as the reference. | Known to influence selectivity, potentially favoring 5-HT₂A. nih.gov |

| 5-Chloro | May have reduced affinity at some subtypes but potentially increased at others (e.g., 5-HT₁A). | Substitution at the 5-position is a critical determinant of affinity at multiple 5-HT receptors. nih.govnih.gov |

| 6-Chloro | May retain or have slightly altered affinity. | Generally less impactful than 4- or 5-substitution but can still influence binding. |

| 7-Chloro | May retain or have slightly altered affinity. | The 7-position can accommodate substituents and may interact with a hydrophobic pocket in some receptors. |

This table is based on general trends observed in related compound series and requires experimental validation for 1-(indol-3-yl)butan-2-amine analogues.

Stereoisomers: As this compound possesses a chiral center at the α-carbon of the side chain, it exists as a pair of enantiomers, (R) and (S). It is well-established for α-alkylated tryptamines that the two enantiomers can have markedly different pharmacological profiles. For instance, in the case of its close analogue α-ethyltryptamine (AET), the (+)-enantiomer acts as a partial agonist at 5-HT₂A receptors, while the racemic mixture and the (-)-enantiomer are functionally inactive as agonists at this receptor. nih.govnih.gov This highlights the necessity of evaluating the individual enantiomers to fully characterize the compound's pharmacology.

Bioisosteric Replacements of the Chlorine Atom and Butane (B89635) Chain

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of modifying the compound's biological activity, metabolic stability, or pharmacokinetic properties. nih.gov

Chlorine Atom Replacements: The chlorine atom at the 4-position is a key feature. It can be replaced with other groups to probe the electronic and steric requirements of the receptor binding pocket.

Other Halogens: Replacing chlorine with fluorine, bromine, or iodine would systematically alter the size, electronegativity, and lipophilicity of the substituent. Fluorine, being smaller and highly electronegative, might enhance binding affinity or alter metabolic pathways. nih.gov Bromine and iodine, being larger, would probe the steric tolerance of the binding site.

Pseudohalides: A cyano group (CN) is a classical bioisostere of halogens. nih.gov It is a strong electron-withdrawing group with a linear geometry, offering a different electronic and steric profile compared to the spherical halogens. Studies have shown that replacing fluorine with a cyano group at the 5-position of indole-butyl-amines can result in compounds with very comparable properties at the 5-HT₁A receptor and serotonin transporter. researchgate.net

Methyl/Trifluoromethyl: A methyl group (CH₃) can be considered a bioisostere for chlorine in some contexts, as it has a similar size, though different electronic properties. A trifluoromethyl group (CF₃) is often a better replacement, as it is strongly electron-withdrawing and lipophilic, mimicking some of the electronic effects of chlorine while being sterically larger. researchgate.net

Butane Chain Replacements: The butane chain (specifically the ethyl group at the α-position) can also be subjected to bioisosteric replacement.

Cyclopropyl (B3062369) Group: A cyclopropyl ring can replace the ethyl group to introduce conformational rigidity. This restriction can lock the side chain into a specific orientation, potentially increasing affinity and selectivity for a particular receptor subtype. researchgate.net

Other Small Alkyl Groups: Replacing the ethyl group with a methyl or propyl group would explore the optimal size of the α-substituent for receptor binding.

Bioisosteres for the Alkyl Chain: More complex replacements could involve introducing heteroatoms into the chain, for example, replacing a methylene (B1212753) (-CH₂-) unit with an oxygen atom (ether linkage) or a sulfur atom (thioether linkage), although this would represent a more significant structural modification.

| Original Group | Bioisosteric Replacement | Potential Impact |

| 4-Chloro | 4-Fluoro | Increased metabolic stability, altered electronics. |

| 4-Chloro | 4-Cyano | Similar electronic effect, different geometry, may maintain activity. researchgate.net |

| 4-Chloro | 4-Trifluoromethyl | Increased lipophilicity and electron-withdrawing character. |

| α-Ethyl | α-Cyclopropyl | Increased rigidity, may enhance selectivity. researchgate.net |

| α-Ethyl | α-Methyl | Reduced steric bulk, may alter potency. |

Development of Hybrid Molecules Combining Indole-Amine Scaffold with Other Pharmacophores

A promising strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity. This approach aims to create multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in a disease process, potentially leading to enhanced efficacy or a more favorable side-effect profile.